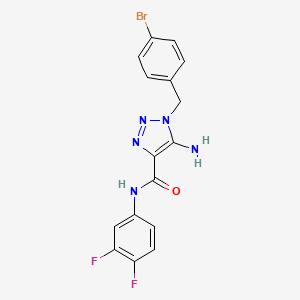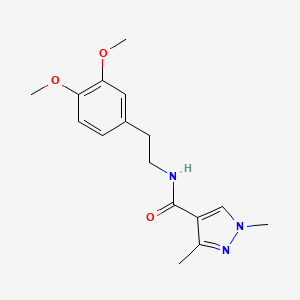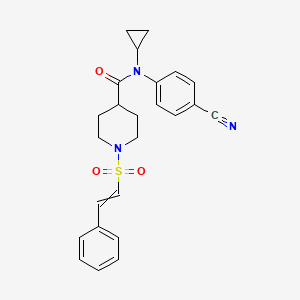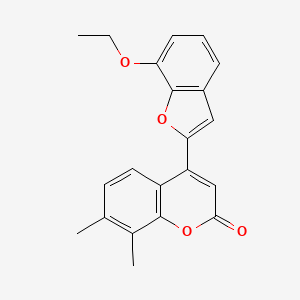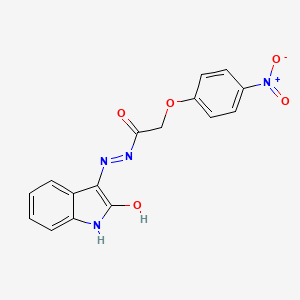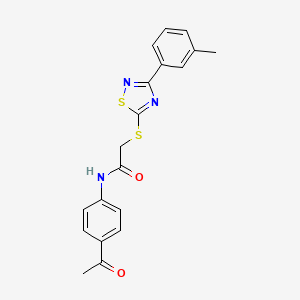
N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as ATT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as N-(4-acetylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been studied for its antifungal properties. It has been found to inhibit the growth of several fungal species, making it a promising candidate for the development of new antifungal medications .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer cells. This makes it a potential candidate for the development of new cancer therapies .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been found to exhibit antioxidant properties, which means it can neutralize free radicals and reduce oxidative stress in cells. This is important for preventing cellular damage and has implications for the treatment of diseases related to oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential applications in the treatment of neurological disorders such as Alzheimer’s disease .
Photodynamic Therapy
The compound has been explored for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to generate reactive oxygen species when exposed to light, which can then destroy cancer cells. This makes it a promising candidate for non-invasive cancer treatments .
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure can be utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. This opens up possibilities for its use in various industrial applications .
These diverse applications highlight the versatility and potential of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in scientific research and development.
Based on general knowledge and typical applications of similar compounds. Specific studies and detailed references would be required for precise information.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-4-3-5-15(10-12)18-21-19(26-22-18)25-11-17(24)20-16-8-6-14(7-9-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNPOZGMSGLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2781773.png)
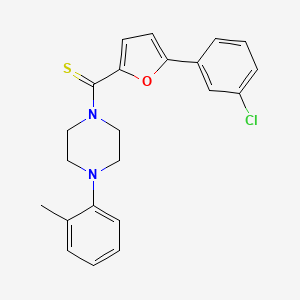
![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
